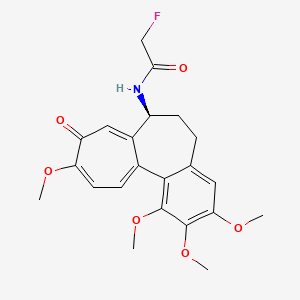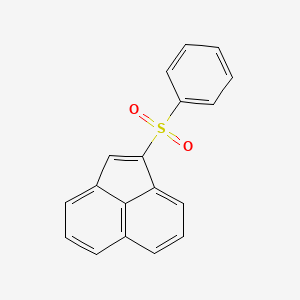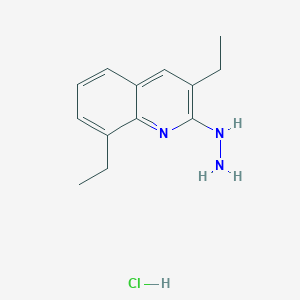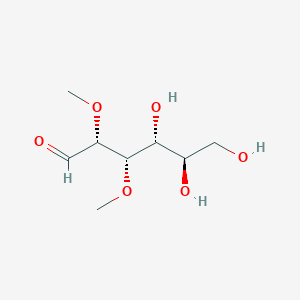
1-Propyl-3-methylimidazolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-3-methylimidazolium acetate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic or organic anion. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility for a wide range of substances. These characteristics make it a valuable solvent and catalyst in various chemical processes, particularly in green chemistry and sustainable technologies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propyl-3-methylimidazolium acetate can be synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-bromopropane to form 1-propyl-3-methylimidazolium bromide. The second step is the anion exchange reaction where 1-propyl-3-methylimidazolium bromide is reacted with sodium acetate to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave and ultrasound-assisted methods can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-Propyl-3-methylimidazolium acetate undergoes various types of chemical reactions, including:
Oxidation: It can act as a solvent and catalyst in oxidation reactions.
Reduction: It can facilitate reduction reactions by stabilizing reactive intermediates.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the acetate anion.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or ketones, while substitution reactions can yield various substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
1-Propyl-3-methylimidazolium acetate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which 1-propyl-3-methylimidazolium acetate exerts its effects is primarily through its ability to stabilize reactive intermediates and facilitate the dissolution of various substances. The acetate anion plays a crucial role in these processes by acting as a nucleophile or base, while the imidazolium cation provides a stable ionic environment . This compound can interact with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces, influencing various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylimidazolium acetate: Similar in structure but with a longer alkyl chain, leading to different solubility and viscosity properties.
1-Ethyl-3-methylimidazolium acetate: Has a shorter alkyl chain, which affects its solubility and interaction with other molecules.
1-Propyl-3-methylimidazolium chloride: Similar cation but different anion, resulting in different chemical reactivity and applications.
Uniqueness
1-Propyl-3-methylimidazolium acetate is unique due to its specific combination of the propyl group and acetate anion, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in dissolving both organic and inorganic substances, and its low toxicity and high thermal stability further enhance its versatility in various applications .
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
1-methyl-3-propylimidazol-1-ium;acetate |
InChI |
InChI=1S/C7H13N2.C2H4O2/c1-3-4-9-6-5-8(2)7-9;1-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
SFMWNORYEDOGFZ-UHFFFAOYSA-M |
SMILES canónico |
CCCN1C=C[N+](=C1)C.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)

![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)



![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)


